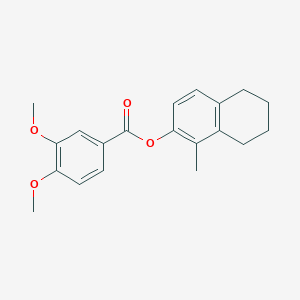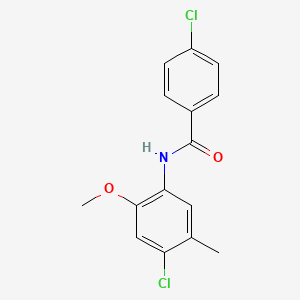
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate, also known as A-836339, is a synthetic compound that acts as a potent and selective cannabinoid receptor agonist. It has been the subject of extensive scientific research due to its potential applications in the treatment of various medical conditions.
Mecanismo De Acción
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation and immune responses. This compound has been shown to activate CB2 receptors in a dose-dependent manner, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various cell types, including microglia and astrocytes. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has several advantages as a research tool. It is highly selective for CB2 receptors, which allows for the study of the specific effects of CB2 activation. It also has a long half-life, which allows for sustained effects over time. However, there are limitations to its use in laboratory experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the study of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate. One area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and opioid addiction. Further research is needed to fully understand the effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate involves several steps, starting with the preparation of 1-methyl-5,6,7,8-tetrahydro-2-naphthaldehyde. This intermediate is then reacted with 3,4-dimethoxybenzylamine to yield the final product. The synthesis has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-16-7-5-4-6-14(16)8-10-17(13)24-20(21)15-9-11-18(22-2)19(12-15)23-3/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOYEGXRNGOCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)